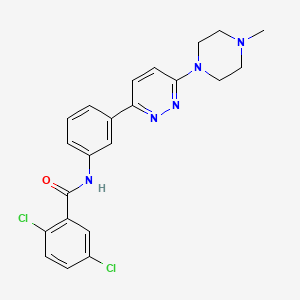

2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N5O/c1-28-9-11-29(12-10-28)21-8-7-20(26-27-21)15-3-2-4-17(13-15)25-22(30)18-14-16(23)5-6-19(18)24/h2-8,13-14H,9-12H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNDNFMXXRRJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This is achieved by reacting 4-methylpiperazine with a suitable pyridazine derivative under controlled conditions.

Coupling with Dichlorobenzamide: The pyridazinyl intermediate is then coupled with 2,5-dichlorobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide exhibit significant anticancer properties. A study highlighted the synthesis of a series of benzamide derivatives, which showed promising inhibitory activity against various cancer cell lines. The presence of the piperazine moiety is believed to enhance the compound's ability to interact with biological targets related to cancer proliferation and survival pathways .

Kinase Inhibition

The compound has been evaluated for its potential as a kinase inhibitor. Kinases play a crucial role in signaling pathways that regulate cell growth and survival. In vitro studies have demonstrated that related compounds effectively inhibit BCR-ABL kinase activity, which is pivotal in certain leukemias. The structural similarity of 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide to known kinase inhibitors suggests its potential utility in targeted cancer therapies .

Synthesis and Derivatives

The synthesis of 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions that incorporate various chemical moieties to enhance biological activity. Techniques such as structure-guided design and combinatorial chemistry have been employed to create derivatives with improved efficacy and selectivity against specific targets .

Case Studies

Several case studies have documented the efficacy of similar benzamide derivatives in clinical settings:

-

Benzamide Derivatives in Cancer Therapy :

- A clinical trial involving a related benzamide compound demonstrated significant antitumor effects in patients with advanced malignancies. The study reported a correlation between the dosage of the compound and patient responses, suggesting its potential for further development as an anticancer agent .

-

Kinase Inhibitor Development :

- Research focusing on the development of kinase inhibitors has shown that modifications to the benzamide structure can lead to enhanced potency against specific kinases involved in tumorigenesis. The introduction of piperazine rings has been noted to improve solubility and bioavailability, making these compounds more suitable for therapeutic use .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

A detailed comparison with four structurally related benzamide derivatives is provided below:

Key Differentiators

Substituent Impact on Bioactivity

- 4-Methylpiperazine vs. Pyrazole/Methoxy Groups :

The target compound’s 4-methylpiperazine-pyridazine moiety likely improves solubility and receptor binding compared to the pyrazole-methoxy analog (Molecular Weight: 448.90) . Pyrazole groups, however, may enhance selectivity for specific kinase isoforms. - Ethylsulfonyl vs.

Heterocyclic Core Variations

- Pyridazine vs. Pyrimidine :

The pyridazine core in the target compound offers distinct electronic properties compared to pyrimidine-based analogs (e.g., Molecular Weight: 498.98). Pyridazine’s reduced aromaticity may favor interactions with hydrophobic enzyme pockets .

Chlorine Substitution Patterns

- The 2,5-dichloro configuration in the target compound and its ethylsulfonyl analog contrasts with the single chlorine in the methoxybenzamide derivative.

Biological Activity

2,5-Dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Molecular Formula : C19H20Cl2N4

- Molecular Weight : 379.3 g/mol

- CAS Number : 1111503-58-2

The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in cell signaling pathways. It has been shown to inhibit certain kinases that play a crucial role in cancer cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound demonstrates inhibitory effects on various kinases, which are critical for tumor growth and metastasis.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.

- Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation, contributing to its therapeutic potential in chronic diseases.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Study 1: FGFR Inhibition

In a study focusing on the inhibition of Fibroblast Growth Factor Receptors (FGFR), the compound was evaluated for its potency against FGFR1. The results indicated a strong inhibitory effect with an IC50 value of 30.2 ± 1.9 µM, suggesting potential use in treating cancers associated with FGFR dysregulation .

Study 2: Antiproliferative Effects

Another research effort assessed the antiproliferative effects on KG1 cell lines, where the compound exhibited an IC50 value less than 4.1 µM. This highlights its potential as an anticancer agent, particularly in hematological malignancies .

Study 3: Apoptosis Mechanisms

A detailed investigation into apoptosis induction revealed that the compound activates caspase pathways leading to programmed cell death in various cancer cell lines. This mechanism is critical for its therapeutic efficacy against resistant cancer types .

Q & A

Basic: What are the optimal synthetic routes for 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide?

Answer:

The synthesis typically involves sequential coupling reactions. For example:

Pyridazine Core Formation : React 3,6-dichloropyridazine with 4-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C, 12–24 hours) to introduce the 4-methylpiperazinyl group .

Phenyl Linker Attachment : Couple the resulting 3-chloro-6-(4-methylpiperazin-1-yl)pyridazine with 3-aminophenylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C) .

Benzamide Formation : React the intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine, dichloromethane, 0–5°C) .

Key Considerations : Monitor reaction purity via HPLC and optimize solvent systems to minimize byproducts like dehalogenated intermediates .

Advanced: How can computational modeling guide target identification for this compound?

Answer:

Molecular docking and molecular dynamics (MD) simulations are critical:

- Kinase Inhibition Prediction : Use AutoDock Vina to dock the compound into ATP-binding pockets of kinases (e.g., BCR-ABL, FGFR). The pyridazine and benzamide moieties likely form hydrogen bonds with hinge regions (e.g., ABL1 Met318), while the 4-methylpiperazine enhances solubility and occupancy in hydrophobic pockets .

- Resistance Mutation Analysis : Simulate interactions with gatekeeper mutations (e.g., T315I in BCR-ABL). The dichloro substituents may sterically hinder mutant kinase binding, requiring free-energy perturbation (FEP) calculations to assess affinity changes .

Validation : Cross-validate predictions with kinase profiling assays (e.g., KINOMEscan) .

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

- NMR Spectroscopy : Confirm regiochemistry of pyridazine substitution (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridazine protons; ¹³C NMR: 160–165 ppm for carbonyl carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₀Cl₂N₅O: 464.0954) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the dichlorophenyl and pyridazinyl groups (e.g., CCDC deposition) .

Advanced: How to address contradictory SAR data in kinase inhibition studies?

Answer:

Contradictions may arise from off-target effects or assay variability. Mitigation strategies include:

- Orthogonal Assays : Compare IC₅₀ values from ATP-competitive assays (e.g., LANCE Ultra) with cellular phosphorylation assays (e.g., Western blot for p-CRKL in CML cells) .

- Proteome-Wide Profiling : Use thermal shift assays (TSA) to identify non-kinase targets. For example, the benzamide group may bind heat shock proteins, confounding kinase-specific activity .

- Meta-Analysis : Cross-reference data with structurally analogous inhibitors (e.g., ponatinib’s SAR for T315I mutation resistance) .

Basic: What in vitro models assess the compound’s pharmacokinetic (PK) properties?

Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The 4-methylpiperazine group may reduce CYP3A4-mediated metabolism .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (e.g., >90% binding may limit bioavailability) .

- Caco-2 Permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s suggests good permeability) .

Advanced: How to evaluate efficacy against gatekeeper mutations in kinase-driven cancers?

Answer:

- CRISPR-Engineered Cell Lines : Generate Ba/F3 cells expressing mutant kinases (e.g., FGFR1-V561F). Test compound viability (IC₅₀) vs. wild-type .

- Structural Biology : Co-crystallize the compound with mutant kinases to identify compensatory interactions (e.g., hydrophobic packing with mutated residues) .

- In Vivo Models : Use patient-derived xenografts (PDX) with confirmed mutations. Monitor tumor regression and resistance emergence via ddPCR .

Basic: What safety/toxicology assays are recommended for preclinical studies?

Answer:

- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM preferred) .

- Genotoxicity : Ames test (+/- S9 metabolic activation) and micronucleus assay in CHO cells .

- Cytotoxicity : Screen against primary hepatocytes and renal proximal tubule cells (IC₅₀ >100 μM) .

Advanced: What strategies optimize bioavailability without compromising potency?

Answer:

- Prodrug Design : Introduce phosphate groups on the pyridazine ring for solubility (e.g., hydrolyzed in vivo by alkaline phosphatase) .

- Crystal Engineering : Formulate co-crystals with succinic acid to enhance dissolution rate (e.g., 2-fold increase in Cmax) .

- PEGylation : Attach polyethylene glycol to the benzamide nitrogen for prolonged half-life (test in Sprague-Dawley rats) .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

- Activation of Carboxylic Acid : Use HATU/Oxyma Pure instead of DCC for milder conditions .

- Solvent Optimization : Switch from DCM to THF to reduce side reactions (e.g., dichlorophenyl hydrolysis) .

- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 70:30 → 50:50) or preparative HPLC (C18 column, 0.1% TFA) .

Advanced: How to resolve conflicting data in mechanism-of-action studies?

Answer:

- Chemical Proteomics : Use isoTOP-ABPP to map engaged targets in live cells .

- CRISPR Knockout Screens : Identify synthetic lethal partners (e.g., loss of BCL-xL sensitizes cells to compound) .

- Transcriptomic Profiling : RNA-seq to detect pathway enrichment (e.g., JAK-STAT vs. MAPK) and validate via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.